molecular formula C18H17ClN2O3 B2717671 4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921523-13-9

4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

Cat. No. B2717671
CAS RN: 921523-13-9
M. Wt: 344.8
InChI Key: LOYFFTGIAYJNNS-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common feature in many pharmaceuticals due to its bioactivity . The molecule also contains a tetrahydrobenzo[b][1,4]oxazepin ring, which is a type of heterocyclic compound. Heterocyclic compounds are often found in bioactive molecules and can interact with various biological targets .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the available starting materials and the desired route of synthesis. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide moiety and a tetrahydrobenzo[b][1,4]oxazepin ring. These structural features could influence the compound’s physical and chemical properties, as well as its potential biological activity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amide group in the benzamide moiety, for example, could undergo hydrolysis under acidic or basic conditions. The tetrahydrobenzo[b][1,4]oxazepin ring might also participate in various reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide moiety could increase the compound’s polarity, potentially affecting its solubility in various solvents .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Pathways and Oxidation Processes : Research has demonstrated innovative synthesis pathways for tetrahydrobenzofurans and related oxazepine derivatives. One study highlighted the transformation of N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)benzamides through alkaline hydrogen peroxide treatment, leading to unprecedented tetrahydrobenzofuran derivatives. These compounds were further converted into cyclohexane diones via dimethyldioxirane oxidation, showcasing the synthetic flexibility and potential for creating novel molecular structures (Levai et al., 2002).

  • Spectroscopic and X-ray Diffraction Studies : Another study focused on benzimidazole-tethered oxazepine hybrids, synthesized from N-alkylated benzimidazole carboxaldehyde. The molecular structures were confirmed through NBO analysis, MEP maps, and X-ray diffraction, underlining the importance of detailed structural analysis in understanding the properties of these compounds (Almansour et al., 2016).

Potential Applications

  • Antibacterial and Anticancer Agents : Novel analogs incorporating the benzothiazole nucleus have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This indicates the potential of such compounds in developing new antibacterial agents (Palkar et al., 2017).

  • Nonlinear Optical Properties and Computational Studies : Compounds with oxazepine units have been studied for their nonlinear optical (NLO) properties, suggesting potential applications in the field of materials science. Computational hyperpolarizability studies indicated promising candidates for NLO applications, highlighting the diverse utility of these compounds beyond pharmaceuticals (Almansour et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its interactions with biological targets. Many drugs work by interacting with proteins in the body, such as enzymes or receptors. The benzamide moiety and the tetrahydrobenzo[b][1,4]oxazepin ring could potentially interact with such targets, leading to a biological effect .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. Such studies could provide valuable insights into the potential applications of this compound in areas such as medicinal chemistry .

properties

IUPAC Name

4-chloro-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c1-18(2)10-24-15-8-7-13(9-14(15)21-17(18)23)20-16(22)11-3-5-12(19)6-4-11/h3-9H,10H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYFFTGIAYJNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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